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Abstract
Chromic acid, a powerful oxidizing agent widely utilized in various industrial processes,

presents significant toxicological and safety concerns. This in-depth technical guide provides a

comprehensive overview of the toxicology and safety data associated with chromic acid

exposure. It is intended to serve as a critical resource for researchers, scientists, and drug

development professionals. This guide summarizes quantitative toxicity data, details

experimental protocols for key toxicological assessments, and elucidates the molecular

signaling pathways implicated in chromic acid-induced cellular damage. The information is

presented through structured tables for comparative data analysis and detailed diagrams of

cellular mechanisms to facilitate a thorough understanding of the potential hazards and

underlying toxicological principles of chromic acid.

Introduction
Chromic acid, primarily in the form of chromium trioxide (CrO₃) dissolved in water, is a potent

oxidizing agent. Its utility in industries such as chrome plating, wood preservation, and chemical

synthesis is paralleled by its significant health hazards.[1][2] Exposure to hexavalent chromium

(Cr(VI)), the oxidation state of chromium in chromic acid, is associated with a range of adverse

health effects, including carcinogenicity, genotoxicity, and organ-specific toxicity.[1][2][3] A

thorough understanding of its toxicological profile is paramount for ensuring workplace safety,
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developing effective therapeutic interventions for exposure incidents, and for the risk

assessment of chromium-containing compounds in drug development.

Physicochemical Properties and Toxicokinetics
Chromic acid is a dark purplish-red, odorless, crystalline solid that is highly soluble in water.[4]

The toxicity of chromium compounds is largely dependent on their oxidation state and solubility.

[5] Hexavalent chromium (Cr(VI)) compounds, such as chromic acid, are more readily

absorbed by the body compared to trivalent chromium (Cr(III)) compounds.[5]

Upon inhalation, ingestion, or dermal contact, Cr(VI) is readily absorbed into the bloodstream.

[6] A key aspect of its toxicokinetics is its ability to enter cells via anion transport channels,

mimicking sulfate and phosphate ions.[5] Once inside the cell, Cr(VI) is reduced to its more

reactive and ultimately more toxic trivalent state (Cr(III)) by cellular reductants such as

ascorbate and glutathione.[5][7] This intracellular reduction is a critical step in the mechanism

of Cr(VI) toxicity, as the generated Cr(III) and reactive intermediates can interact with cellular

macromolecules, including DNA and proteins, leading to cellular damage.[5][7]

Quantitative Toxicology Data
The following tables summarize the key quantitative toxicological data for chromic acid

exposure, providing a comparative overview of its acute toxicity, exposure limits, and other

relevant toxicological endpoints.

Table 1: Acute Toxicity Data for Chromic Acid (Chromium Trioxide)

Endpoint Species
Route of
Administration

Value Reference(s)

LD50 Rat Oral 80 mg/kg [2][8]

LD50 Mouse Oral 127 mg/kg [8]

LD50 Rabbit Dermal 57 mg/kg [2]

LC50 (4h) Rat Inhalation 217 mg/m³ [2]

Table 2: Occupational Exposure Limits for Chromic Acid (as CrO₃)
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Organization Limit Value Notes Reference(s)

OSHA

Permissible

Exposure Limit

(PEL)

0.1 mg/m³ Ceiling limit [4][9]

NIOSH

Recommended

Exposure Limit

(REL)

0.0002 mg/m³
8-hour TWA (as

Cr)
[10]

ACGIH
Threshold Limit

Value (TLV)
0.05 mg/m³ 8-hour TWA [4][11]

Table 3: Aquatic Toxicity of Chromic Acid (Chromium Trioxide)

Endpoint Species Duration Value Reference(s)

LC50

Pimephales

promelas

(Fathead

Minnow)

96 hours 33.2 mg/L [1]

EC50
Daphnia magna

(Water Flea)
48 hours 0.112 mg/L [1]

EC50

Selenastrum

capricornutum

(Green Algae)

96 hours 0.217 mg/L [1]

Health Effects of Chromic Acid Exposure
Exposure to chromic acid can lead to a wide range of health effects, affecting multiple organ

systems.

Carcinogenicity
Hexavalent chromium compounds are classified as known human carcinogens by the

International Agency for Research on Cancer (IARC) and the National Toxicology Program
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(NTP).[1][12] Occupational exposure to chromic acid mists and dust is strongly associated with

an increased risk of lung cancer.[1][13]

Genotoxicity and Mutagenicity
Chromic acid is a potent genotoxic agent, capable of inducing DNA damage, gene mutations,

and chromosomal aberrations.[1][8] The genotoxicity is primarily mediated by the intracellular

reduction of Cr(VI) to Cr(III), which generates reactive oxygen species (ROS) and chromium-

DNA adducts.[14]

Respiratory System Effects
Inhalation of chromic acid can cause severe irritation to the respiratory tract, leading to

symptoms such as coughing, wheezing, and shortness of breath.[13] Chronic exposure can

result in ulceration and perforation of the nasal septum.[13]

Dermal and Ocular Effects
Direct contact with chromic acid can cause severe skin burns and eye damage.[1][2] It is a skin

sensitizer and can cause allergic contact dermatitis.[2]

Renal and Hepatic Effects
Systemic absorption of chromic acid can lead to damage to the kidneys and liver.[2][8] Acute

high-level exposure can result in acute renal failure and hepatic necrosis.[6]

Reproductive and Developmental Effects
Chromic acid is suspected of damaging fertility and the unborn child.[1][2]

Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the

toxicology of chromic acid.

Acute Oral Toxicity (LD50) in Rats
Principle: To determine the median lethal dose (LD50) of a substance when administered

orally in a single dose.
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Animal Model: Young adult albino rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12

weeks old, with body weights within a ±20% range of the mean weight for each sex.

Procedure:

Dose Preparation: The test substance (chromic acid) is dissolved or suspended in a

suitable vehicle (e.g., distilled water).

Animal Dosing: A single dose of the test substance is administered to the animals by

gavage. A range of dose levels is used to elicit a response from no effect to 100%

mortality.

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous

systems, and somatomotor activity), and body weight changes for at least 14 days.

Necropsy: All animals (including those that die during the test and survivors at termination)

are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the

probit method or the moving average method.

Bacterial Reverse Mutation Test (Ames Test)
Principle: To assess the mutagenic potential of a chemical by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Test Strains: Several strains of S. typhimurium with different types of mutations in the

histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).

Procedure:

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), typically derived from the liver of rats induced with Aroclor 1254, to mimic

mammalian metabolism.

Exposure: The bacterial strains are exposed to various concentrations of the test

substance (chromic acid) in the presence or absence of the S9 mix.
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Plating: The treated bacteria are plated on a minimal glucose agar medium lacking

histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered

mutagenic if it causes a dose-related increase in the number of revertant colonies compared

to the negative control.

In Vitro Mammalian Chromosomal Aberration Test
Principle: To identify substances that cause structural chromosomal aberrations in cultured

mammalian cells.

Cell Lines: Established cell lines (e.g., Chinese hamster ovary (CHO), Chinese hamster lung

(V79)) or primary cell cultures (e.g., human lymphocytes) are used.

Procedure:

Cell Treatment: Cell cultures are exposed to the test substance (chromic acid) at various

concentrations for a defined period, with and without metabolic activation (S9 mix).

Harvesting: After treatment, the cells are treated with a metaphase-arresting agent (e.g.,

colcemid), harvested, and fixed.

Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-

dried, and stained (e.g., with Giemsa).

Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations,

including chromatid and chromosome gaps, breaks, and exchanges.

Data Analysis: The frequency of cells with chromosomal aberrations is determined for each

concentration and compared to the negative control.

Inhalation Toxicity Study in Rodents
Principle: To evaluate the toxicity of a substance when administered via inhalation.
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Animal Model: Rats or mice are commonly used.

Procedure:

Exposure System: Animals are exposed to the test substance (chromic acid aerosol or

vapor) in whole-body or nose-only inhalation chambers.

Exposure Regimen: Animals are exposed for a specified duration (e.g., 4 hours for acute

studies, 6 hours/day for 5 days/week for subchronic studies) to various concentrations of

the test substance.

Monitoring: During and after exposure, animals are observed for clinical signs of toxicity.

Body weight, food consumption, and respiratory function may be monitored.

Pathology: At the end of the study, animals are euthanized, and a full necropsy is

performed. Tissues, particularly from the respiratory tract, are examined

histopathologically.

Data Analysis: The no-observed-adverse-effect level (NOAEL) and the lowest-observed-

adverse-effect level (LOAEL) are determined based on the observed toxicological effects.

Molecular Signaling Pathways in Chromic Acid
Toxicity
Chromic acid exposure triggers a complex network of intracellular signaling pathways that

ultimately lead to cellular damage, apoptosis, and carcinogenesis. The following diagrams

illustrate some of the key pathways involved.

Cellular Uptake and Oxidative Stress Induction
Hexavalent chromium (Cr(VI)) enters the cell through anion transporters. Inside the cell, it is

reduced to trivalent chromium (Cr(III)), a process that generates reactive oxygen species

(ROS) and leads to oxidative stress.
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Cellular uptake and induction of oxidative stress by chromic acid.

DNA Damage Response and p53 Signaling Pathway
The oxidative stress and direct interaction of chromium species with DNA lead to DNA damage,

including single and double-strand breaks and DNA-protein crosslinks. This damage activates

the DNA damage response (DDR) pathway, with the tumor suppressor protein p53 playing a

central role.
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Chromic acid-induced DNA damage and p53 signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling
Pathway
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Chromic acid-induced oxidative stress activates several branches of the MAPK signaling

pathway, including ERK, JNK, and p38, which are involved in regulating cell proliferation,

differentiation, and apoptosis.

Chromic Acid Exposure
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Activation of MAPK signaling pathways by chromic acid.
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NF-κB Signaling Pathway
The NF-κB pathway, a key regulator of the inflammatory response, is also activated by chromic

acid exposure, contributing to the expression of pro-inflammatory genes.
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Chromic Acid Exposure
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Chromic acid-induced activation of the NF-κB signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b1584994?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Chromic acid is a hazardous substance with significant toxicological effects, including

carcinogenicity, genotoxicity, and multi-organ toxicity. This guide has provided a comprehensive

overview of the available toxicology and safety data, including quantitative toxicity values,

experimental protocols for hazard assessment, and the underlying molecular signaling

pathways. The information presented underscores the importance of stringent safety measures

to minimize exposure and highlights the complex cellular responses to chromic acid. For

researchers and professionals in drug development, this guide serves as a foundational

resource for understanding the toxic potential of hexavalent chromium and for the development

of strategies to mitigate its adverse health effects. Further research into the intricate molecular

mechanisms of chromic acid toxicity will continue to be crucial for improving risk assessment

and developing more effective preventative and therapeutic approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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